2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone
Description
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a benzimidazole core, a thioether linkage, and a morpholino group
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-2-3-11-12(8-10)16-14(15-11)20-9-13(18)17-4-6-19-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFJLHOZBVCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation:
Morpholino Group Addition: The final step involves the reaction of the thioether intermediate with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzimidazole derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives, including their antimicrobial and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is unique due to its combination of a benzimidazole core, thioether linkage, and morpholino group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Biological Activity
The compound 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Key Properties
- Molecular Formula : C₁₄H₁₅N₃OS
- Molecular Weight : 273.35 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds similar to 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone. For instance, derivatives of benzoimidazole have shown effectiveness against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone | P. aeruginosa | 15 µg/mL |
| Similar derivatives | S. aureus | 10 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Activity
The potential anticancer properties of benzoimidazole derivatives have been widely researched, particularly their role as inhibitors of heat shock protein 90 (HSP90), which is crucial in cancer cell proliferation and survival.
In a study evaluating the efficacy of various benzoimidazole derivatives, it was found that:
- Compound 6a (a related structure) exhibited a 15-fold increase in activity against cancer cell lines compared to controls, indicating that similar compounds may also enhance anticancer activity through modulation of HSP90.
Case Studies
- Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several synthesized benzoimidazole derivatives, including the target compound. Results indicated significant inhibition against multiple strains, suggesting broad-spectrum activity.
- Case Study on Anticancer Mechanisms :
- Research involving cell line assays demonstrated that compounds with similar structures induced apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
